Cas no 438220-91-8 (5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbaldehyde)
438220-91-8 structure
Product Name:5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbaldehyde
Número CAS:438220-91-8
MF:C13H11NO5
Megavatios:261.230143785477
MDL:MFCD02253765
CID:2857500
PubChem ID:843215
Update Time:2025-06-13
5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbaldehyde
- NSA22091
- Oprea1_315394
- EN300-228178
- 5-({4-nitro-3-methylphenoxy}methyl)-2-furaldehyde
- CS-0240390
- BBL038333
- AKOS015921915
- Z275128420
- 5-(3-METHYL-4-NITROPHENOXYMETHYL)FURAN-2-CARBALDEHYDE
- AK-968/41922442
- 5-[(3-methyl-4-nitrophenoxy)methyl]-2-furaldehyde
- AKOS000307678
- 5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde
- 5-(3-Methyl-4-nitro-phenoxymethyl)-furan-2-carbaldehyde
- 5-((3-Methyl-4-nitrophenoxy)methyl)furan-2-carbaldehyde
- STK301750
- 438220-91-8
-
- MDL: MFCD02253765
- Renchi: 1S/C13H11NO5/c1-9-6-10(4-5-13(9)14(16)17)18-8-12-3-2-11(7-15)19-12/h2-7H,8H2,1H3
- Clave inchi: MYDAKBBQNODKHF-UHFFFAOYSA-N
- Sonrisas: O(CC1=CC=C(C=O)O1)C1=CC=C(C(C)=C1)[N+](=O)[O-]
Atributos calculados
- Calidad precisa: 261.06372245Da
- Masa isotópica única: 261.06372245Da
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 5
- Complejidad: 329
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.5
- Superficie del Polo topológico: 85.3Ų
5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbaldehyde PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 031381-1g |
5-(3-Methyl-4-nitro-phenoxymethyl)-furan-2-carbaldehyde |
438220-91-8 | 1g |
£210.00 | 2022-03-01 | ||
| Fluorochem | 031381-5g |
5-(3-Methyl-4-nitro-phenoxymethyl)-furan-2-carbaldehyde |
438220-91-8 | 5g |
£591.00 | 2022-03-01 | ||
| Chemenu | CM520277-1g |
5-((3-Methyl-4-nitrophenoxy)methyl)furan-2-carbaldehyde |
438220-91-8 | 97% | 1g |
$571 | 2023-02-02 | |
| Enamine | EN300-228178-0.05g |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde |
438220-91-8 | 95% | 0.05g |
$46.0 | 2024-06-20 | |
| Enamine | EN300-228178-0.1g |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde |
438220-91-8 | 95% | 0.1g |
$73.0 | 2024-06-20 | |
| Enamine | EN300-228178-0.25g |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde |
438220-91-8 | 95% | 0.25g |
$105.0 | 2024-06-20 | |
| Enamine | EN300-228178-0.5g |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde |
438220-91-8 | 95% | 0.5g |
$197.0 | 2024-06-20 | |
| Enamine | EN300-228178-1.0g |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde |
438220-91-8 | 95% | 1.0g |
$284.0 | 2024-06-20 | |
| Enamine | EN300-228178-2.5g |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde |
438220-91-8 | 95% | 2.5g |
$558.0 | 2024-06-20 | |
| Enamine | EN300-228178-5.0g |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde |
438220-91-8 | 95% | 5.0g |
$825.0 | 2024-06-20 |
5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbaldehyde Literatura relevante
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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